molecular formula C15H18FN3OS B3006349 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one CAS No. 897473-15-3

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No.: B3006349
CAS No.: 897473-15-3
M. Wt: 307.39
InChI Key: HPJWYYMPBQQUPH-UHFFFAOYSA-N
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Description

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a fluorine atom on the benzothiazole ring and a piperazine moiety, which is linked to a methylpropanone group.

Preparation Methods

The synthesis of 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with piperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with 2-methylpropan-1-one under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to key enzymes or receptors, thereby modulating their activity. For example, in the case of its anti-tubercular activity, the compound may inhibit the function of enzymes involved in the biosynthesis of essential components of the bacterial cell wall . Molecular docking studies have provided insights into the binding interactions between the compound and its target proteins .

Comparison with Similar Compounds

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one can be compared with other benzothiazole derivatives to highlight its uniqueness:

Properties

IUPAC Name

1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3OS/c1-10(2)14(20)18-5-7-19(8-6-18)15-17-12-4-3-11(16)9-13(12)21-15/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJWYYMPBQQUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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